6-Cyclopropyl-N-(2-phenylethyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(2-phenylethyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-(2-phenylethyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic substitution reaction using boiling piperidine under neat conditions with 2,6-diamino-4-chloro-pyrimidine N-oxide.
Amidation: The final step involves the amidation of the pyrimidine ring with 2-phenylethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-N-(2-phenylethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperidine, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-Cyclopropyl-N-(2-phenylethyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(2-phenylethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, pyrimidine derivatives are known to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Known for its strong 5-LOX inhibitory activity.
Minoxidil: A pyrimidine derivative used for its vasodilatory effects.
Uniqueness
6-Cyclopropyl-N-(2-phenylethyl)pyrimidine-4-carboxamide is unique due to its specific structural features, such as the cyclopropyl and phenylethyl groups, which may confer distinct pharmacological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
6-cyclopropyl-N-(2-phenylethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(17-9-8-12-4-2-1-3-5-12)15-10-14(13-6-7-13)18-11-19-15/h1-5,10-11,13H,6-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBQRJYQUDFYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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